![molecular formula C7H13N3O B1461971 hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 929047-73-4](/img/structure/B1461971.png)
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Overview
Description
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a chemical compound with the molecular formula C33H32N4O4 . It is also known as 2H-Pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide .
Synthesis Analysis
The synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves several steps. The synthetic sequence starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester . The resulting piperazin-2-yl-acetates and -propanoates are then subjected to alkylation with methyl bromoacetate, Dieckmann cyclization, and acidic demethoxycarbonylation .Molecular Structure Analysis
The molecular structure of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is complex. It has a molecular weight of 548.63 . The compound is characterized by the presence of a pyrazino[1,2-a]pyrimidine core .Physical And Chemical Properties Analysis
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a predicted boiling point of 895.6±65.0 °C and a predicted density of 1.37±0.1 g/cm3 . Its pKa is predicted to be 9.88±0.15 .Scientific Research Applications
Pharmaceutical Applications
This compound is used in the synthesis of novel crystalline polymorphs of sodium . These polymorphs are used in the pharmaceutical industry for the development of new drugs .
Chemical Synthesis
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is used in the synthesis of parent and 2-substituted Octahydro-2H-pyrazino[1,2-a]pyrazines . This process is convenient and efficient, providing a new method for the production of these compounds .
Production of Pyrazino[1,2-a]quinolines
This compound is used in a new one-pot method for the synthesis of 2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinolines . This method is based on a three-component reaction between methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and cyclohexane-1,3-diones .
Production of Pyrido[1,2-a]pyrazines
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is used in the synthesis of polyfunctionalized pyrido[1,2-a]pyrazines . This is achieved via a one-pot three-component reaction between cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compound .
Future Directions
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-7-6-5-8-1-3-10(6)4-2-9-7/h6,8H,1-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPNGVYOIXAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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